
4-Amino-6-(5-methylfuran-2-YL)-2,5-dihydro-1,3,5-triazin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Amino-6-(5-methylfuran-2-YL)-2,5-dihydro-1,3,5-triazin-2-one is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields of science and industry. This compound is characterized by the presence of an amino group, a furan ring, and a triazine ring, which contribute to its diverse chemical reactivity and biological activity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-6-(5-methylfuran-2-YL)-2,5-dihydro-1,3,5-triazin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-methylfurfural with guanidine derivatives in the presence of a suitable catalyst. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the triazine ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.
化学反応の分析
Types of Reactions: 4-Amino-6-(5-methylfuran-2-YL)-2,5-dihydro-1,3,5-triazin-2-one undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones under the influence of oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The triazine ring can be reduced to form dihydrotriazines using reducing agents such as sodium borohydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often performed in anhydrous conditions.
Substitution: Halogenating agents, alkylating agents; reactions may require the presence of a base or acid catalyst.
Major Products:
Oxidation: Furanones
Reduction: Dihydrotriazines
Substitution: Various substituted triazines
科学的研究の応用
4-Amino-6-(5-methylfuran-2-YL)-2,5-dihydro-1,3,5-triazin-2-one has found applications in several scientific domains:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials with specific properties, such as polymers and dyes.
作用機序
The mechanism of action of 4-Amino-6-(5-methylfuran-2-YL)-2,5-dihydro-1,3,5-triazin-2-one involves its interaction with specific molecular targets. The amino and triazine groups can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. The furan ring may also contribute to the compound’s binding affinity and specificity. These interactions can influence various biochemical pathways, leading to the observed biological effects.
類似化合物との比較
- 4-Amino-6-(5-methylfuran-2-yl)pyridazin-3-ol
- 4-Amino-6-(5-methylfuran-2-yl)-1,3,5-triazine-2-thiol
Comparison: While these compounds share structural similarities, such as the presence of a furan ring and an amino group, they differ in their ring systems and functional groups. These differences can lead to variations in their chemical reactivity, biological activity, and potential applications. For instance, the presence of a thiol group in 4-Amino-6-(5-methylfuran-2-yl)-1,3,5-triazine-2-thiol may enhance its reactivity towards certain electrophiles, making it useful in different synthetic applications compared to 4-Amino-6-(5-methylfuran-2-YL)-2,5-dihydro-1,3,5-triazin-2-one.
特性
分子式 |
C8H8N4O2 |
|---|---|
分子量 |
192.17 g/mol |
IUPAC名 |
4-amino-6-(5-methylfuran-2-yl)-1H-1,3,5-triazin-2-one |
InChI |
InChI=1S/C8H8N4O2/c1-4-2-3-5(14-4)6-10-7(9)12-8(13)11-6/h2-3H,1H3,(H3,9,10,11,12,13) |
InChIキー |
NOHUXSAMUBRHDW-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(O1)C2=NC(=NC(=O)N2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


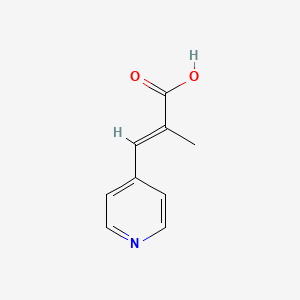
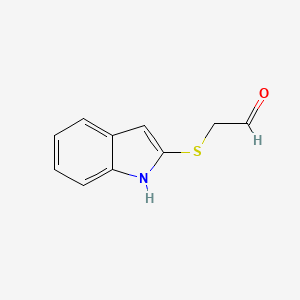
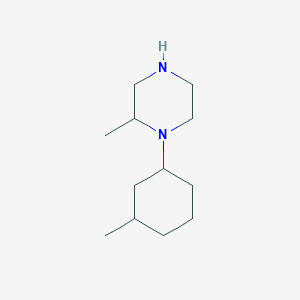
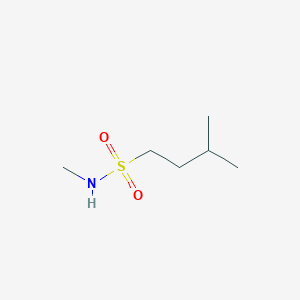


![4-(2-Methylphenyl)-2-azaspiro[4.4]nonane](/img/structure/B13190870.png)
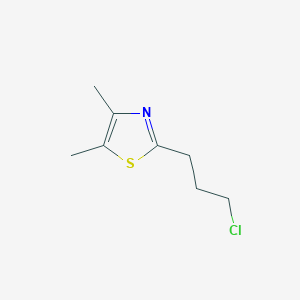
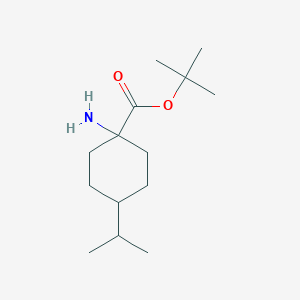
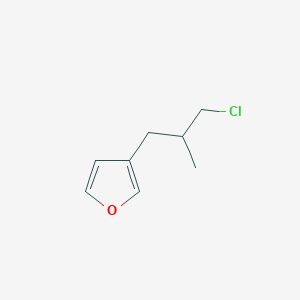
![4-[(2-Hydroxy-4,5-dimethylphenyl)methyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid](/img/structure/B13190896.png)
![4-[2-(Hydroxymethyl)piperidin-1-YL]thiophene-2-carbaldehyde](/img/structure/B13190904.png)

![6-Ethyl-1-oxaspiro[2.6]nonane-2-carbonitrile](/img/structure/B13190944.png)
